molecular formula C8H12Br2O B2421639 (2S,8S)-2,8-Dibromocyclooctan-1-one CAS No. 16110-80-8

(2S,8S)-2,8-Dibromocyclooctan-1-one

Cat. No. B2421639
CAS RN: 16110-80-8
M. Wt: 283.991
InChI Key: LRXMGJWCLZETQE-RNFRBKRXSA-N
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Description

“(2S,8S)-2,8-Dibromocyclooctan-1-one” is a chemical compound widely used in scientific research for its diverse applications. Its unique structure and properties make it an invaluable tool in synthesis and studies related to organic chemistry, medicinal chemistry, and material science .


Physical And Chemical Properties Analysis

Chemsrc provides some basic physical and chemical properties of “(2S,8S)-2,8-Dibromocyclooctan-1-one”, such as its density, melting point, boiling point, structure, and molecular weight .

Scientific Research Applications

Mechanism of Action

Target of Action

Cyclooctanone, a related compound, has been reported to exhibit inhibitory activity towards aldosterone synthase , a promising therapeutic target for the treatment of cardiovascular diseases related to abnormally high aldosterone levels.

Pharmacokinetics

Cyclooctanone is reported to be soluble in water at 20°c 15g/l and also soluble in acetone, alcohol, chloroform, methanol, and benzene . These properties might influence the bioavailability of the compound.

properties

IUPAC Name

(2S,8S)-2,8-dibromocyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXMGJWCLZETQE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C(CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C(=O)[C@H](CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776381
Record name (2S,8S)-2,8-Dibromocyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,8S)-2,8-Dibromocyclooctan-1-one

CAS RN

16110-80-8
Record name (2S,8S)-2,8-Dibromocyclooctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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